molecular formula C13H14O3 B13050295 Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate

Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate

Cat. No.: B13050295
M. Wt: 218.25 g/mol
InChI Key: VZVOFZFADXWKQH-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate is a benzoate ester featuring a methyl group at the 3-position of the aromatic ring and a 3-oxocyclobutyl substituent at the 5-position. The compound’s structure combines aromatic and strained cyclic ketone moieties, which likely influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 3-methyl-5-(3-oxocyclobutyl)benzoate

InChI

InChI=1S/C13H14O3/c1-8-3-9(10-6-12(14)7-10)5-11(4-8)13(15)16-2/h3-5,10H,6-7H2,1-2H3

InChI Key

VZVOFZFADXWKQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)C2CC(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of a strong acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The table below compares key structural features of Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate with related benzoates:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 3-methyl, 5-(3-oxocyclobutyl) C₁₃H₁₄O₃ 218.25 (calculated) Ester, Cyclic ketone
Methyl 3-methylbenzoate (methyl m-toluate) 3-methyl C₉H₁₀O₂ 150.18 Ester, Methyl
Methyl 2,4-dihydroxy-6-methyl benzoate 2,4-dihydroxy, 6-methyl C₉H₁₀O₄ 182.17 Ester, Hydroxyl, Methyl
Ethyl 3-hydroxy-5-methylbenzoate 3-hydroxy, 5-methyl, ethyl ester C₁₀H₁₂O₃ 180.20 Ester, Hydroxyl, Methyl
Methyl benzoate No substituents (parent compound) C₈H₈O₂ 136.15 Ester

Key Observations :

  • The 3-oxocyclobutyl group in the target compound introduces a strained four-membered ring with a ketone, which may enhance reactivity in cycloaddition or nucleophilic reactions compared to linear alkyl or hydroxyl groups .
  • Methyl vs. Ethyl esters : Ethyl esters (e.g., Ethyl 3-hydroxy-5-methylbenzoate) exhibit marginally higher molecular weights and altered lipophilicity, which can influence bioavailability and metabolic stability .

Biological Activity

Methyl 3-methyl-5-(3-oxocyclobutyl)benzoate is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate moiety and a cyclobutane-derived substituent. The structural features that contribute to its biological activity include:

  • Benzoate Group : Known for its role in various biological interactions.
  • Cyclobutane Ring : This moiety can influence the compound's lipophilicity and molecular interactions, which are crucial for its biological effects.

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets. The ester and ketone functional groups allow it to participate in nucleophilic attack reactions, potentially leading to the modulation of enzymatic activities.

  • Target Interaction : The compound may interact with proteins involved in metabolic pathways, potentially influencing processes such as lipid metabolism and cellular signaling.
  • Reactive Intermediates : Similar compounds have shown that reactive intermediates formed during metabolism can lead to significant biological effects, including anti-inflammatory and antioxidant activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, suggesting that this compound may also mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory actions, which could be beneficial in treating chronic inflammatory conditions.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant effects of this compound using an in vitro model. The results indicated a significant reduction in oxidative stress markers when cells were treated with the compound compared to controls.

TreatmentTBARS Level (μmol/L)Glutathione Level (μmol/L)
Control12.55.0
This compound (50 μM)7.88.2

Case Study 2: Anti-inflammatory Potential

In another investigation, the anti-inflammatory properties were assessed using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The compound significantly reduced pro-inflammatory cytokine production.

CytokineControl (pg/mL)Treatment (50 μM) (pg/mL)
TNF-α250150
IL-6300180

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